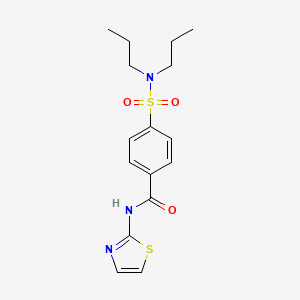![molecular formula C13H10ClN3O5S B11685295 3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B11685295.png)
3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C13H10ClN3O5S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfonyl group attached to a benzohydrazide backbone.
準備方法
The synthesis of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 2-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide .
化学反応の分析
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted benzohydrazides, aminobenzohydrazides, and oxidized derivatives .
科学的研究の応用
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate chromatin structure and function, leading to changes in gene expression and cellular processes. Additionally, it acts as an iron-chelating agent, disrupting iron metabolism and inducing cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-[(3-nitrophenyl)sulfonyl]benzohydrazide: Similar in structure but with the nitro group in the meta position.
3-chloro-N’-[(4-nitrophenyl)sulfonyl]benzohydrazide: Similar in structure but with the nitro group in the para position.
3-chloro-N’-[(2-hydroxybenzylidene)benzohydrazide: A derivative with a hydroxy group instead of a nitro group, known for its LSD1 inhibitory activity and anticancer properties.
The uniqueness of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H10ClN3O5S |
|---|---|
分子量 |
355.75 g/mol |
IUPAC名 |
3-chloro-N'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-5-3-4-9(8-10)13(18)15-16-23(21,22)12-7-2-1-6-11(12)17(19)20/h1-8,16H,(H,15,18) |
InChIキー |
XEHVDWYRULRKDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11685215.png)
![Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11685232.png)

![2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11685242.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11685248.png)

![(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11685265.png)
![N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11685267.png)
![dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11685279.png)
![ethyl 1-butyl-2-methyl-5-{[(3-nitrophenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11685281.png)

methanone](/img/structure/B11685290.png)


